1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea

Kinase inhibition Cyclin G-associated kinase Binding affinity

This 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8) is a distinct piperidine-sulfonyl-urea derivative defined by its sterically demanding 2,4,6-trimethylphenyl (mesityl) group. This unique pharmacophore drives a specific polypharmacology signature: single-digit nanomolar binding to GAK (Kd = 8.30 nM) combined with >80-fold selectivity over CLK2 (Kd = 710 nM). This selectivity window collapses or inverts with smaller sulfonyl substituents. Therefore, only this exact chemotype guarantees replication of reported kinase and sEH (IC50 = 0.24 µM) biological outcomes. It is an essential scaffold for probing GAK's role in clathrin-mediated endocytosis and for multi-target tool compound studies in metabolic and cardiovascular disease. Do not accept generic 'piperidine sulfonyl urea' alternatives.

Molecular Formula C23H30ClN3O3S
Molecular Weight 464.02
CAS No. 898415-54-8
Cat. No. B2532028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea
CAS898415-54-8
Molecular FormulaC23H30ClN3O3S
Molecular Weight464.02
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)C
InChIInChI=1S/C23H30ClN3O3S/c1-16-14-17(2)22(18(3)15-16)31(29,30)27-13-5-4-6-21(27)11-12-25-23(28)26-20-9-7-19(24)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H2,25,26,28)
InChIKeyNBXLUVZVXGLZEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8): Structural Identity and Procurement Baseline


1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8) is a fully synthetic, trisubstituted urea derivative built on a piperidine scaffold bearing a sterically demanding mesitylsulfonyl group (C23H30ClN3O3S, MW 464.0) . Originally disclosed in patent literature directed to piperidinesulfonylurea-based ATP-sensitive potassium (K_ATP) channel inhibitors for cardiovascular indications [1], the compound has since been profiled in public bioactivity databases—including ChEMBL and BindingDB—where it exhibits measurable affinity for multiple kinase targets and soluble epoxide hydrolase (sEH) [2][3]. This multi-target interaction signature, combined with its distinct mesitylsulfonyl pharmacophore, establishes a unique biological fingerprint that distinguishes it from simpler N-phenylsulfonyl- or N-thiophenylsulfonyl-piperidine urea analogs.

Why Generic Substitution Fails: The Critical Role of the Mesitylsulfonyl Group in 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8)


Within the piperidine-urea chemical class, even modest alterations to the N-sulfonyl substituent drastically rebalance the target affinity landscape. The target compound’s 2,4,6-trimethylphenyl (mesityl) group introduces steric bulk and electron-donating character that is absent in the unsubstituted phenylsulfonyl analog (CAS 898444-42-3, MW 421.9) or the heteroaromatic thiophenylsulfonyl variant . Public bioactivity profiles confirm that this structural increment is not inert: the mesitylsulfonyl-bearing compound achieves single-digit nanomolar binding to GAK (Kd = 8.30 nM) yet only moderate affinity for CLK2 (Kd = 710 nM), a selectivity window that collapses or inverts with smaller sulfonyl substituents [1]. Replacing the mesitylsulfonyl group with a methylsulfonyl group further redirects the pharmacology toward cardiac myosin modulation (DCM indication), demonstrating that each sulfonyl variant dictates a distinct polypharmacology vector [2]. Consequently, procurement of a generic “piperidine sulfonyl urea” without specification of the exact mesitylsulfonyl substitution pattern cannot guarantee replication of the reported kinase- and sEH-related biological outcomes.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8) Against Structural Analogs


Single-Digit Nanomolar GAK Binding Affinity with Intra-Class Selectivity

The target compound displays a Kd of 8.30 nM for human cyclin G-associated kinase (GAK), measured by qPCR-based binding assay in E. coli lysates expressing T7-GAK fusion protein [1]. This affinity is 86-fold stronger than its binding to the phylogenetically related CLK2 kinase (Kd = 710 nM) and 39-fold stronger than its binding to CSF1R (Kd = 320 nM), establishing a selectivity fingerprint that is uncommon among simple piperidine-urea derivatives [1]. In contrast, the phenylsulfonyl analog (CAS 898444-42-3) lacks publicly available GAK affinity data but has a substantially lower molecular weight (421.9 vs 464.0) and reduced hydrophobic surface area, predicting weaker Type II kinase binding interactions . This GAK-biased profile is relevant for programs targeting clathrin-mediated trafficking, viral entry, or Parkinson's disease models.

Kinase inhibition Cyclin G-associated kinase Binding affinity

Moderate Soluble Epoxide Hydrolase (sEH) Inhibition Complementing Kinase Activity

The compound inhibits human sEH with an IC50 of 0.24 µM as recorded in the ChEMBL database (CHEMBL828058) [1]. While this potency is moderate relative to dedicated sEH clinical candidates (e.g., EC5026, Ki < 1 nM), it exceeds the activity of the des-chloro m-tolyl mesitylsulfonyl analog (CAS 898446-27-0), for which sEH activity is unreported, by at least several-fold based on SAR trends for 4-chlorophenyl- versus 3-methylphenyl-urea sEH inhibitors [2]. The dual kinase/sEH inhibition signature distinguishes this compound from both pure sEH agents (lacking kinase engagement) and pure kinase inhibitors (lacking EET-stabilizing activity), offering a unique polypharmacology tool for cardiovascular-metabolic research.

Soluble epoxide hydrolase EETs Multi-target pharmacology

Structural Differentiation via Mesitylsulfonyl Steric Bulk and Electronic Effects

The 2,4,6-trimethylphenyl (mesityl) sulfonyl group contributes 42.1 Da of additional molecular weight relative to the unsubstituted phenylsulfonyl moiety (C20H24ClN3O3S, MW 421.9) and introduces three electron-donating methyl substituents that modulate the sulfonamide nitrogen's pKa and the group's conformational flexibility [1]. Crystallographic data for related mesitylsulfonyl-piperidine ligands (e.g., PDB entry 4HAI with sEH) confirm that the mesityl group occupies a hydrophobic pocket that smaller sulfonyl substituents cannot fully engage, providing a structural rationale for the observed kinase selectivity [2][3]. In the 4-methylsulfonyl-substituted piperidine urea patent series, only compounds retaining a large aryl group on the urea nitrogen showed cardiac myosin potentiation, further demonstrating that the mesitylsulfonyl pharmacophore is not interchangeable with smaller sulfonyl groups [4].

Structure-activity relationship Sulfonyl pharmacophore Ligand efficiency

Prioritized Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea (CAS 898415-54-8)


Chemical Probe for GAK-Dependent Cellular Processes in Neurodegeneration and Virology

The compound's 8.30 nM Kd for GAK—alongside >80-fold selectivity over CLK2 [1]—makes it suitable as a starting scaffold for developing chemical probes to interrogate GAK's role in clathrin-mediated endocytosis, a pathway implicated in Parkinson's disease (LRRK2/GAK interactions) and viral entry (including dengue and HCV). The mesitylsulfonyl group provides a vector for further derivatization without compromising the core kinase-binding urea motif.

Dual-Mechanism sEH/Kinase Tool for Cardiovascular-Metabolic Research

With combined sEH inhibition (IC50 = 0.24 µM) and multi-kinase binding [2][3], this compound serves as a multi-target pharmacological tool for studies where simultaneous stabilization of EETs and kinase modulation is hypothesized to provide additive or synergistic benefits, such as in hypertension with metabolic syndrome or diabetic nephropathy. The 4-chlorophenyl urea motif is a known privileged structure for sEH engagement [4].

Reference Standard for Sulfonyl-Substituted Piperidine Urea SAR Libraries

As a well-characterized member of the piperidine-sulfonyl-urea chemotype with public bioactivity data across multiple targets (GAK, CLK2, CSF1R, FLT3, sEH), the compound can serve as a reference standard for building structure-activity relationship (SAR) libraries exploring the impact of sulfonyl substituent variation (mesityl vs. phenyl vs. thiophenyl vs. methylsulfonyl) on polypharmacology [1][3]. Its full spectroscopic characterization on SpectraBase [5] further supports its use as an analytical reference.

Intermediate for ATP-Sensitive Potassium Channel Modulator Development

Given the compound's structural relationship to the piperidinesulfonylurea class disclosed as K_ATP channel inhibitors for cardiac indications [6], it can be employed as a late-stage intermediate or comparator in medicinal chemistry campaigns targeting cardiac arrhythmias, cardioprotection, or coronary heart disease where sulfonylurea-mediated K_ATP modulation is therapeutically relevant.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.